2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science, primarily due to their unique structural features and reactive potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step reactions starting from readily available precursors. A common route includes:
Formation of 2-ethylphenyl precursor: : This step involves the electrophilic substitution reaction of ethylbenzene to introduce the required functional groups.
Construction of the benzothiadiazine core: : This step typically involves cyclization reactions, where the thiadiazine ring is formed.
Introduction of the 3-methylphenyl group: : The final step usually involves a Friedel-Crafts alkylation to attach the 3-methylphenylmethyl group to the benzothiadiazine core.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Commonly used techniques include continuous flow synthesis and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Where the sulfur atom in the thiadiazine ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions primarily involve the nitrogen atoms in the thiadiazine ring.
Substitution: : Substitution reactions typically occur at the aromatic rings or the nitrogen and sulfur atoms in the thiadiazine ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: : Halogenating agents like N-bromosuccinimide are frequently used.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and other reduced forms of the nitrogen atoms.
Substitution: : Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of benzothiadiazine are studied for their potential pharmacological properties, including antimicrobial and anticancer activities.
Medicine
Medicinally, benzothiadiazine derivatives are explored as potential therapeutic agents. They have shown promise in treating various conditions, including cardiovascular diseases and neurological disorders.
Industry
Industrially, these compounds are used in the development of new materials with specific properties, such as enhanced conductivity or improved stability under extreme conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interactions at the molecular level. It often targets enzymes and receptors, modulating their activity to achieve the desired biological or chemical effect. For instance, in medicinal applications, it may inhibit specific enzymes to regulate metabolic pathways involved in disease states.
Comparison with Similar Compounds
Comparison
Compared to other benzothiadiazine derivatives, 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific structural modifications, which impart distinct chemical reactivity and biological activity.
Similar Compounds
4,5-Dihydro-1,2,4-thiadiazole derivatives
Benzothiazole derivatives
Thiadiazine derivatives
Each of these compounds shares a similar core structure but differs in the substituents and their position, which ultimately affects their properties and applications.
That's a deep dive into this compound. It's fascinating to explore how the subtle nuances in chemical structures can significantly alter their functionality and uses!
Properties
IUPAC Name |
2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-19-11-4-5-12-20(19)25-23(26)24(16-18-10-8-9-17(2)15-18)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYGHSUNTFODRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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